N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
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Overview
Description
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound, often used in advanced chemical research due to its unique structural properties. The presence of functional groups such as furan, thiophene, and pyrimidine makes it a fascinating subject in synthetic chemistry.
Preparation Methods
The synthesis typically involves multi-step organic reactions, starting from readily available precursors. The synthetic route may include the formation of the thiophene and pyrimidine cores, followed by their strategic functionalization to introduce the chlorophenyl, methylfuran, and sulfanylacetamide groups. Industrial production requires stringent control over reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation
Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction
The carbonyl group can be reduced to a hydroxyl group.
Substitution
The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Reagents
Common reagents include strong acids for substitution reactions and mild oxidizing/reducing agents.
Scientific Research Applications
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is used extensively in:
Chemistry
As an intermediate for synthesizing more complex molecules.
Biology
In studying the interactions between small molecules and biological macromolecules.
Medicine
Industry
In the synthesis of high-performance materials with specialized functions.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways depend on the functional groups involved and the biological context. For instance, the pyrimidine core might engage in hydrogen bonding with nucleic acids, while the thiophene ring could participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Compared to compounds like 2-amino-6-chloro-3-methylthieno[2,3-d]pyrimidin-4(3H)-one or N-(2-furylmethyl)-2-(2-thienylmethylene)hydrazinecarboxamide, N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide stands out due to its unique combination of structural motifs, which imparts distinct chemical reactivity and potential for diverse applications.
Remember, this is a starting point. For specific synthesis procedures or detailed reaction mechanisms, consulting specialized literature or proprietary databases is essential.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S2/c1-15-7-12-20(32-15)19-13-33-23-22(19)24(31)29(18-5-3-2-4-6-18)25(28-23)34-14-21(30)27-17-10-8-16(26)9-11-17/h2-13H,14H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFUVWBADDOXEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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